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molecular formula C11H15NO2 B3300066 Methyl 3-[(dimethylamino)methyl]benzoate CAS No. 89999-70-2

Methyl 3-[(dimethylamino)methyl]benzoate

Cat. No. B3300066
M. Wt: 193.24 g/mol
InChI Key: GKPQFIMPNNOEMC-UHFFFAOYSA-N
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Patent
US06265426B1

Procedure details

To a cooled (−10° C.) solution of methyl-3-(bromomethyl)benzoate (22.9 g, 100 mmol) in ether (250 ml) was added dimethylamine hydrochloride salt (17.9 g, 220 mmol) followed by slow addition of triethylamine (30.6 ml, 220 mmol). The mixture was then allowed to warm to r.t. over 48 h, the solids were filtered off and the filter-cake washed with ether. The yellow oil remaining after evaporation of the solvent was distilled over a Vigreux column to afford the title compound (10.7 g, 55% yield) as a colorless oil. MS: m/e=193 (M+).
Quantity
22.9 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step Two
Quantity
30.6 mL
Type
reactant
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10]Br)[CH:5]=1.Cl.[CH3:14][NH:15][CH3:16].C(N(CC)CC)C>CCOCC>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][N:15]([CH3:16])[CH3:14])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
22.9 g
Type
reactant
Smiles
COC(C1=CC(=CC=C1)CBr)=O
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
17.9 g
Type
reactant
Smiles
Cl.CNC
Step Three
Name
Quantity
30.6 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solids were filtered off
WASH
Type
WASH
Details
the filter-cake washed with ether
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvent
DISTILLATION
Type
DISTILLATION
Details
was distilled over a Vigreux column

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)CN(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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